Triisopropylsilane

Catalog No.
S725420
CAS No.
6485-79-6
M.F
C9H21Si
M. Wt
157.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilane

CAS Number

6485-79-6

Product Name

Triisopropylsilane

Molecular Formula

C9H21Si

Molecular Weight

157.35 g/mol

InChI

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

ZGYICYBLPGRURT-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)C(C)C

Scavenger in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a crucial technique for peptide and protein synthesis. One key step involves cleaving the synthesized peptide from the resin bead it's attached to. TIPS is often used in this step as a scavenger, particularly for trityl cations (Trt+) released during cleavage [].

These cations can potentially react with the peptide, leading to undesired side reactions. TIPS acts as a "sink" for these cations, preventing them from interacting with the peptide and ensuring a cleaner product []. Additionally, TIPS is advantageous due to its volatility, allowing for easy removal after the reaction is complete [].

Reducing Agent in Organic Synthesis

TIPS possesses mild reducing properties, making it a valuable tool in various organic synthesis reactions. It can be used for:

  • Reductive dehalogenation: TIPS can replace halogen atoms (like chlorine or bromine) with hydrogen atoms in organic molecules [].
  • Deoxygenation: TIPS can remove oxygen functional groups, such as carbonyl groups (C=O), from organic molecules [].

Compared to other reducing agents, TIPS offers several advantages, including:

  • High selectivity: TIPS reacts specifically with the targeted functional groups, minimizing undesired side reactions [].
  • Mild reaction conditions: TIPS functions effectively under relatively mild temperatures and pressures, making it suitable for reactions involving sensitive molecules [].
  • Low toxicity: TIPS is considered less toxic compared to some other reducing agents, contributing to safer laboratory practices [].

Precursor for Functionalized Silanes

TIPS can be used as a starting material for the synthesis of various functionalized silanes, which are organosilicon compounds with diverse applications. Through chemical modifications, TIPS can be transformed into silanes containing different functional groups, such as:

  • Alkoxy groups: These silanes find use in various applications, including surface modification and adhesion promotion [].
  • Halogenated groups: Halogenated silanes serve as important precursors for other functionalized silanes and are used in various organic synthesis reactions [].
  • Aromatic groups: These silanes can be used in the development of new materials with specific properties, such as improved conductivity or thermal stability [].

Triisopropylsilane, with the molecular formula C9H22SiC_9H_{22}Si and a molecular weight of 158.36 g/mol, is an organosilicon compound characterized as a colorless liquid. It is known for its significant role in organic synthesis, particularly as a protecting group and reducing agent in peptide synthesis. The compound features three bulky isopropyl groups attached to a silicon atom, which contribute to its steric hindrance and unique chemical properties .

The reducing ability of TIPS stems from the cleavage of the Si-H bond. During reduction reactions, the H atom from TIPS is transferred to the target molecule, accepting an electron and reducing its oxidation state. The remaining (i-Pr)₃Si group combines with a free oxygen atom (often from water) to form an unreactive byproduct [(i-Pr)₃SiOH] [].

  • Flammability: TIPS is a flammable liquid with a flash point of 38 °C (100 °F) []. It should be handled with caution and kept away from heat sources.
  • Health Hazards: Limited data exists on the specific toxicity of TIPS. However, it is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential irritant properties [].
. It can facilitate the removal of protecting groups from amino acids during peptide synthesis by donating hydride ions to carbocations formed during the reaction. This ability allows it to selectively reduce certain functional groups without affecting others, making it particularly useful in complex organic syntheses .

Key Reactions Include:

  • Deprotection of Cysteine Residues: Triisopropylsilane can effectively remove acetamidomethyl and tert-butyl protecting groups from cysteine residues under acidic conditions .
  • Selective Silylation: It selectively silylates primary hydroxyl groups while leaving secondary alcohols unaffected, which is crucial in synthetic organic chemistry .

Triisopropylsilane can be synthesized through several methods, including:

  • Hydrosilylation: Reacting isopropanol with silicon hydride in the presence of catalysts.
  • Reduction Reactions: Utilizing other silanes or reducing agents to generate triisopropylsilane from simpler silanes or siloxanes.

These methods highlight the versatility of triisopropylsilane in synthetic pathways, allowing for its incorporation into various chemical frameworks .

Triisopropylsilane finds extensive applications in:

  • Peptide Synthesis: Used as a protecting group and cation scavenger during solid-phase peptide synthesis.
  • Organic Synthesis: Acts as a selective reducing agent for various functional groups.
  • Silylation Reactions: Employed for the selective silylation of alcohols and other reactive species .

Research indicates that triisopropylsilane interacts effectively with various protecting groups and amino acids, enhancing deprotection efficiency and facilitating disulfide bond formation during peptide synthesis. Its role as a hydride donor has been emphasized in studies focusing on cysteine residues, showcasing its dual functionality as both a scavenger and reducing agent .

Several compounds share structural or functional similarities with triisopropylsilane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TrimethylsilaneC3H12SiC_3H_{12}SiLess sterically hindered; commonly used in silylation reactions.
TriethylsilaneC6H15SiC_6H_{15}SiSimilar applications but with different selectivity in reductions.
TrimethoxysilaneC3H9O3SiC_3H_{9}O_{3}SiUsed primarily for surface modification; less effective as a reducing agent.
Tri-n-butylsilaneC12H27SiC_{12}H_{27}SiMore sterically hindered than trimethylsilane; used in similar applications but less common than triisopropylsilane.

Uniqueness

Triisopropylsilane's unique steric hindrance due to its bulky isopropyl groups allows for selective reactions that other silanes cannot achieve effectively. This property makes it particularly valuable in complex organic syntheses where precision is critical .

The development of triisopropylsilane is rooted in the broader evolution of organosilicon chemistry. While Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863, triisopropylsilane gained prominence much later. Its synthesis was enabled by advances in hydrosilylation, a reaction first systematically studied in 1946 through pioneering work by Wagner, Strother, and Sommer. Early applications focused on its role as a cation scavenger in peptide synthesis, where it effectively trapped carbocations during deprotection steps.

A key milestone occurred in 2003, when researchers demonstrated its utility in stereoselective reductions, such as the β-selective reduction of anomeric C-phenyl ketals in carbohydrate chemistry. This highlighted its advantage over less hindered silanes like triethylsilane, cementing its地位 in complex organic syntheses.

Significance in Organosilicon Chemistry

Triisopropylsilane occupies a unique niche due to its steric and electronic properties:

Steric Effects

The three isopropyl groups create significant steric hindrance, enabling selective reactions. For example:

  • Primary vs. Secondary Alcohol Protection: Triisopropylsilane selectively silylates primary hydroxyl groups in polyols, leaving secondary alcohols unaffected.
  • Anomeric Selectivity: In carbohydrate chemistry, it achieves >35:1 β-selectivity in glycoside reductions, outperforming smaller silanes.

Reductive Capabilities

As a hydrosilane, triisopropylsilane participates in diverse reductions:

  • Deprotection of Cysteine Residues: It removes acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) groups from cysteine under trifluoroacetic acid (TFA), while concurrently promoting disulfide bond formation.
  • Catalytic Applications: In nickel-catalyzed reactions, it facilitates anti-1,2-diol synthesis with high diastereoselectivity.

Table 1: Comparative Reactivity of Hydrosilanes

HydrosilaneSteric BulkTypical Applications
TriethylsilaneLowGeneral deprotection
TriisopropylsilaneHighSelective silylation, peptide synthesis
PhenylsilaneModerateRadical reactions

Overview of Current Research Trends

Recent studies have expanded triisopropylsilane’s utility across three domains:

Transition-Metal-Free Synthesis

A 2024 study demonstrated its role in regioselective thiocyanation of protected phenols using ammonium thiocyanate (NH~4~SCN) and Oxone®. This method achieved 99% yield under mild conditions, bypassing traditional metal catalysts.

Peptide Chemistry Innovations

Triisopropylsilane’s dual role as a scavenger and reductant has been re-evaluated. Contrary to earlier assumptions, it actively cleaves cysteine-S-protecting groups (e.g., Mob, Acm) in TFA, enabling streamlined disulfide bridge formation.

Catalytic Asymmetric Reductions

Emerging nickel(0) and palladium complexes leverage triisopropylsilane for enantioselective reductions. For instance, Ni(0)-N-heterocyclic carbene catalysts use it to synthesize anti-1,2-diols with >90% diastereomeric excess.

Table 2: Recent Applications of Triisopropylsilane (2020–2025)

Application AreaKey FindingSource
ThiocyanationMetal-free C–S bond formation
Disulfide bond formationTFA/TIS-mediated cysteine deprotection
Carbohydrate chemistryβ-Selective anomeric reductions

Triisopropylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, with three isopropyl groups and one hydrogen atom bonded to the central silicon [1] [2]. The molecular formula is C₉H₂₂Si with a molecular weight of 158.36 grams per mole [1] [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is tri(propan-2-yl)silicon, reflecting its systematic nomenclature [1].

The silicon-hydrogen bond in triisopropylsilane demonstrates polarization due to the electronegativity difference between silicon and hydrogen, yielding a hydridic hydrogen character [4]. This molecular arrangement imparts unique physical and chemical properties to the compound, distinguishing it from other organosilicon compounds [5]. The three isopropyl groups attached to the central silicon atom create a sterically hindered environment around the silicon center [6] [5].

The compound's structure can be represented by the simplified molecular input line entry system notation: CC(C)SiHC(C)C, which clearly illustrates the branched alkyl groups bonded to silicon [1] [7]. The International Chemical Identifier key for triisopropylsilane is YDJXDYKQMRNUSA-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [2].

Physical State and Appearance

At room temperature, triisopropylsilane exists as a colorless, transparent liquid with a distinct mild odor [3] [8] [9]. The compound maintains its liquid state under standard atmospheric conditions, making it easily handled in laboratory and industrial applications [10]. The appearance is consistently described across multiple sources as a colorless to almost colorless clear liquid, indicating high purity in commercial preparations [10] [8].

The physical state stability of triisopropylsilane at ambient conditions is attributed to its molecular weight and intermolecular forces [5]. The compound exhibits moisture sensitivity, requiring careful storage conditions to prevent hydrolysis reactions [11] [7]. This characteristic influences both its handling procedures and storage requirements in practical applications [4].

PropertyValueReference
Physical State (20°C)Liquid [10]
AppearanceColorless liquid [3] [8]
OdorMild, distinct [7]
Moisture SensitivitySensitive [11] [7]

Thermodynamic Properties

Boiling and Melting Points

The boiling point of triisopropylsilane varies depending on atmospheric pressure conditions. Under standard atmospheric pressure (1 atmosphere), the compound boils between 166-170°C [10] [4]. At reduced pressure conditions of 35 millimeters of mercury, the boiling point decreases significantly to 84-86°C [3] [12] [11]. Under 46.7 hectopascals pressure, the boiling point is recorded as 84-85°C [12] [13].

The melting point data for triisopropylsilane shows some variation in reported values. One source indicates a melting point of -20.00°C [14], while another comprehensive reference suggests a melting point as low as -70°C [5]. This variation may be attributed to different measurement conditions or sample purity levels across studies.

The National Institute of Standards and Technology WebBook provides additional phase change data, indicating a reduced pressure boiling point of 358 Kelvin (85°C) at 0.047 bar pressure [15]. These thermodynamic properties demonstrate the compound's volatility characteristics and temperature-dependent phase behavior.

PropertyTemperature (°C)Pressure ConditionReference
Boiling Point166-1701 atm [10] [4]
Boiling Point84-8635 mmHg [3] [12]
Boiling Point84-8546.7 hPa [12] [13]
Melting Point-20 to -701 atm [14] [5]

Heat Capacity and Thermochemistry

Limited thermochemical data are available for triisopropylsilane in the literature. The ionization energy of the compound has been determined through photoelectron spectroscopy to be 9.5 electron volts, representing the vertical value for ionization [15]. This ionization energy provides insight into the electronic structure and bonding characteristics of the molecule.

The flash point of triisopropylsilane ranges from 35-38°C, indicating the minimum temperature at which the compound can form an ignitable mixture with air [3] [12] [11]. This relatively low flash point reflects the compound's volatility and flammable nature under standard conditions [13].

Research on related silane compounds suggests that triisopropylsilane's thermochemical properties are influenced by its silicon-hydrogen bond strength and the steric effects of the three isopropyl substituents [4]. The compound's thermodynamic behavior follows patterns typical of branched organosilicon hydrides, with reduced thermal stability compared to linear analogs.

Optical Properties

Refractive Index

The refractive index of triisopropylsilane has been measured at different temperatures, providing important optical characterization data. At 20°C, the refractive index ranges from 1.434 to 1.4358, depending on the measurement conditions and sample purity [3] [16] [7] [4]. At 25°C, the refractive index is reported to be between 1.423-1.425 [5].

These refractive index values are consistent with the compound's molecular structure and density characteristics [7]. The slight temperature dependence of the refractive index follows expected patterns for organic liquids, with decreasing values at higher temperatures due to thermal expansion effects [4].

The specific gravity of triisopropylsilane at 20°C relative to water at 20°C is 0.773, which correlates well with the observed refractive index values [16] [17]. This optical property data is essential for analytical identification and purity assessment of the compound in research and industrial applications.

Temperature (°C)Refractive IndexReference
201.434-1.4358 [3] [7] [4]
251.423-1.425 [5]

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for triisopropylsilane. Proton nuclear magnetic resonance spectra confirm the expected molecular structure with characteristic chemical shifts for the isopropyl groups and the silicon-bound hydrogen [18] [10]. The spectroscopic data support the tetrahedral geometry around the silicon center [19].

Mass spectrometry analysis of triisopropylsilane reveals a molecular ion peak at mass-to-charge ratio 158, corresponding to the molecular weight of the compound [20]. The electron ionization mass spectrum shows characteristic fragmentation patterns typical of branched organosilicon compounds, with notable peaks at mass-to-charge ratios of 43, 41, and 27 [18].

Infrared spectroscopy of triisopropylsilane displays characteristic absorption bands for silicon-hydrogen stretching, carbon-hydrogen stretching of the isopropyl groups, and silicon-carbon stretching vibrations [21]. These spectroscopic features provide definitive identification markers for the compound and enable monitoring of sample purity [10].

The retention index for triisopropylsilane in gas chromatography-mass spectrometry analysis is 1094, providing an additional analytical parameter for compound identification [20]. This spectroscopic database information facilitates accurate analytical determination in complex mixtures.

Solution Properties

Solubility Parameters

Triisopropylsilane exhibits characteristic solubility behavior based on its molecular structure and polarity. The compound is completely immiscible with water due to its hydrophobic nature and lack of hydrogen bonding capability with aqueous media [17] [7] [22]. This immiscibility is consistent with the compound's non-polar character and the presence of bulky isopropyl substituents.

The calculated logarithm of the octanol-water partition coefficient values range from 1.3 to 4.33 depending on the computational method employed, indicating significant lipophilicity [23]. These values suggest strong preference for organic phases over aqueous environments, supporting the observed immiscibility with water.

Estimated aqueous solubility ranges from 0.0143 to 0.575 milligrams per milliliter, classifying the compound as having low to moderate solubility in water-based systems [23]. The Hansen solubility parameters for triisopropylsilane can be estimated based on its molecular structure, considering dispersion forces, polar interactions, and hydrogen bonding contributions [24] [25].

ParameterValueClassificationReference
Log P (octanol/water)1.3-4.33Lipophilic [23]
Aqueous Solubility0.0143-0.575 mg/mLLow-Moderate [23]
Water MiscibilityImmiscibleHydrophobic [17] [7]

Solution Behavior in Various Solvents

Triisopropylsilane demonstrates excellent solubility in a wide range of organic solvents. The compound is readily soluble in benzene and chloroform, indicating compatibility with both aromatic and halogenated solvents [17]. This solubility profile is consistent with the compound's non-polar character and hydrocarbon-like properties [4].

Diethyl ether serves as an effective solvent for triisopropylsilane, with complete miscibility observed under standard conditions [22]. The compound also shows good solubility in other common organic solvents, making it versatile for various synthetic and analytical applications [22]. This broad solvent compatibility facilitates its use in diverse chemical reactions and purification procedures.

The solubility behavior in organic media is influenced by the steric bulk of the three isopropyl groups, which may affect solvation in highly structured solvents [4]. However, the overall non-polar nature of the molecule ensures compatibility with most non-protic organic solvents commonly used in synthetic chemistry [17].

Triisopropylsilane exhibits moisture sensitivity in solution, readily undergoing hydrolysis reactions in the presence of water or protic solvents [7] [4]. This characteristic necessitates the use of anhydrous conditions and inert atmosphere handling when working with solutions of this compound [11].

Solvent TypeSolubilityNotesReference
WaterImmiscibleHydrophobic [17] [7]
BenzeneSolubleAromatic compatibility [17]
ChloroformSolubleHalogenated solvent [17]
Diethyl etherSolubleComplete miscibility [22]
Organic solvents (general)SolubleBroad compatibility [22]

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6485-79-6

Wikipedia

Triisopropylsilane

Dates

Modify: 2023-08-15

Explore Compound Types